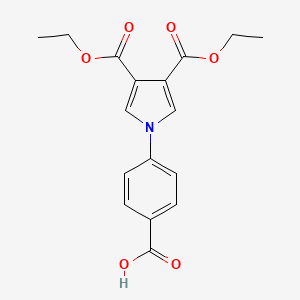
4-(3,4-Bis(ethoxycarbonyl)-1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) oxalate hydrate, also known as ferrous oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is a yellow, odorless powder that is poorly soluble in water. This compound is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each with two aquo ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(II) oxalate hydrate can be synthesized through the reaction of ferrous sulfate with oxalic acid in an aqueous solution. The reaction is as follows: [ \text{FeSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O} + \text{H}_2\text{SO}_4 ] The product, iron(II) oxalate hydrate, precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, iron(II) oxalate hydrate is often produced through hydrothermal synthesis. This method involves reacting metallic iron with oxalic acid under high pressure and temperature conditions to yield high-quality single crystals of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Iron(II) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated to 120°C, the dihydrate dehydrates, and the anhydrous iron(II) oxalate decomposes near 190°C to produce a mixture of iron oxides, pyrophoric iron metal, carbon dioxide, carbon monoxide, and water.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis and precipitation of iron(II) oxalate hydrate.
Hydrogen Peroxide: Used as an oxidizing agent to convert iron(II) oxalate to iron(III) oxalate.
Major Products Formed:
Iron Oxides: Formed during the thermal decomposition of iron(II) oxalate hydrate.
Iron(III) Oxalate: Formed during the oxidation of iron(II) oxalate
Aplicaciones Científicas De Investigación
Iron(II) oxalate hydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of iron(II) oxalate hydrate involves its ability to undergo redox reactions. The iron(II) ion can be oxidized to iron(III), which plays a crucial role in various biochemical and industrial processes. The compound’s structure, consisting of chains of oxalate-bridged ferrous centers, allows for efficient electron transfer and coordination with other molecules .
Comparación Con Compuestos Similares
Iron(II) oxalate hydrate can be compared with other similar compounds, such as:
Iron(III) Oxalate: Unlike iron(II) oxalate, iron(III) oxalate contains iron in the +3 oxidation state and has different chemical properties and reactivity.
Potassium Ferrioxalate: A complex iron compound with the formula K₃[Fe(C₂O₄)₃], which is used in photochemistry and as a standard in chemical actinometry.
Sodium Ferrioxalate: Similar to potassium ferrioxalate, but with sodium as the counterion.
Iron(II) oxalate hydrate is unique due to its specific coordination polymer structure and its role as a precursor for various advanced materials .
Propiedades
Fórmula molecular |
C17H17NO6 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
4-[3,4-bis(ethoxycarbonyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-3-23-16(21)13-9-18(10-14(13)17(22)24-4-2)12-7-5-11(6-8-12)15(19)20/h5-10H,3-4H2,1-2H3,(H,19,20) |
Clave InChI |
FSYBIIQLTOOVSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
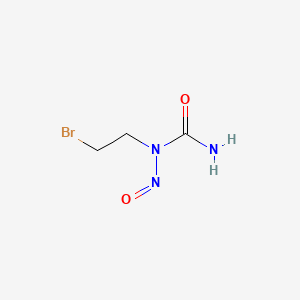

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
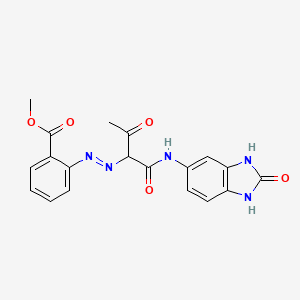
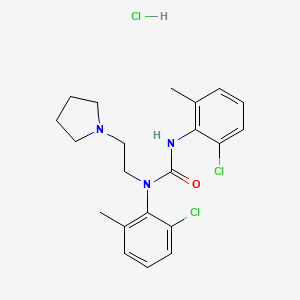
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
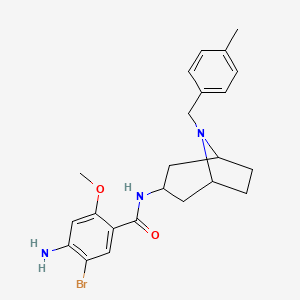

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
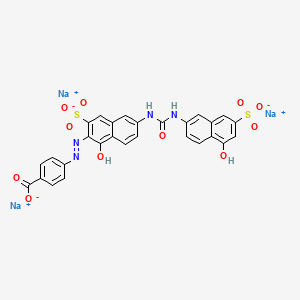

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
